![molecular formula C13H8F3N3OS B2473275 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 866135-97-9](/img/structure/B2473275.png)
7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C13H8F3N3OS and its molecular weight is 311.28. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Biofilm Coatings for Medical Devices
The derivatives 5,7-dimethyl [1,3,4]thiadiazolo [3,2-a]pyrimidin-4-ium-2-thiolate (1) and 7-methyl-5-phenyl [1,3,4]thiadiazolo [3,2-a]pyrimidin-4-ium-2-thiolate (2) have been characterized by single-crystal X-ray diffraction. These compounds were embedded into Fe3O4@C18 core-shell nanocoatings . The resulting nanocoatings demonstrated increased protection against Candida albicans biofilms on catheter surfaces. This suggests that these bioactive nanocoatings could be developed as non-cytotoxic strategies for combating biofilm-associated fungal infections .
Anticancer Potential
In related research, novel fluorinated pyrazolo [3,4-d]pyrimidine derivatives containing a 1,3,4-thiadiazole heterocyclic ring have been synthesized and evaluated for their anticancer activity. These compounds exhibit promising potential in cancer therapy .
Materials Science and Nanotechnology
The unique structure of SMR000126287 makes it interesting for materials science applications. Researchers have explored its use in nanomaterials, coatings, and nanocarriers for controlled or targeted drug release .
Antimicrobial Agents
Given the global challenge of antimicrobial resistance, SMR000126287 derivatives could serve as valuable antimicrobial agents. Their activity against various pathogens warrants further investigation .
Supramolecular Chemistry
The π–π stacking and C=S–π interactions observed in the supramolecular structure of these derivatives provide insights for designing novel materials and understanding molecular interactions .
Drug Delivery Systems
SMR000126287’s unique chemical scaffold may inspire the development of innovative drug delivery systems. Its properties could be harnessed to enhance drug stability, solubility, and targeted delivery .
Mecanismo De Acción
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which include smr000126287, have the ability to disrupt processes related to dna replication .
Mode of Action
The mode of action of SMR000126287 involves its interaction with its targets, leading to disruption of DNA replication processes . This disruption inhibits the replication of both bacterial and cancer cells
Biochemical Pathways
The biochemical pathways affected by SMR000126287 are related to DNA replication . By disrupting these pathways, SMR000126287 inhibits the replication of cells, which can be particularly beneficial in the treatment of conditions characterized by rapid cell proliferation, such as cancer .
Result of Action
The result of SMR000126287’s action is the inhibition of cell replication, which can lead to the death of rapidly proliferating cells, such as cancer cells . This makes SMR000126287 a potential candidate for the development of new anticancer drugs .
Propiedades
IUPAC Name |
7-methyl-2-[4-(trifluoromethyl)phenyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS/c1-7-6-10(20)19-12(17-7)21-11(18-19)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPSTSHVUHKSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.